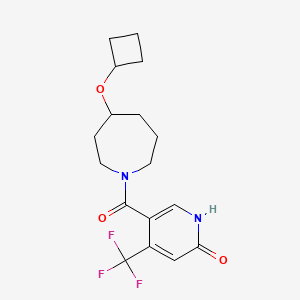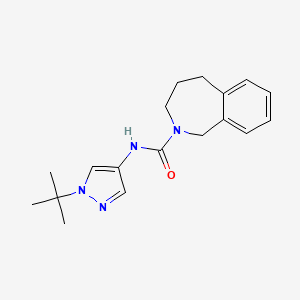![molecular formula C18H24N4O2 B7439665 1-(3-Ethyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea](/img/structure/B7439665.png)
1-(3-Ethyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMMDU and is a urea-based molecule that has been synthesized using various methods. EMMDU has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of EMMDU is not fully understood. However, studies have shown that EMMDU interacts with certain enzymes and proteins in the body, leading to its biological effects. EMMDU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. EMMDU has also been found to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EMMDU has been found to exhibit a range of biochemical and physiological effects. Studies have shown that EMMDU exhibits anti-inflammatory effects by inhibiting the activity of COX-2. EMMDU has also been found to exhibit anti-tumor effects by inhibiting the growth and proliferation of cancer cells. EMMDU has been found to exhibit anti-oxidant effects by scavenging free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
EMMDU has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. EMMDU has also been found to exhibit a range of biological activities, making it a promising compound for further research. However, there are also limitations to using EMMDU in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to determine the safety and toxicity of EMMDU.
Orientations Futures
There are several future directions for the research of EMMDU. One potential direction is to further investigate its anti-inflammatory effects and its potential use as a drug candidate for the treatment of inflammatory diseases. Another potential direction is to investigate its anti-tumor effects and its potential use as a drug candidate for the treatment of cancer. Additionally, more research is needed to determine the safety and toxicity of EMMDU, which will be important for its potential use in humans. Overall, EMMDU is a promising compound that has the potential to be used in various fields, and further research is needed to fully understand its biological effects and potential applications.
Méthodes De Synthèse
EMMDU can be synthesized using various methods, including the reaction of 3-ethyl-1-methylpyrazol-4-carboxylic acid with 3-hydroxy-1-phenylcyclobutanecarboxylic acid, followed by the addition of urea. Another method involves the reaction of 3-ethyl-1-methylpyrazol-4-carboxylic acid with 3-hydroxy-1-phenylcyclobutanecarboxylic acid chloride, followed by the addition of urea. Both methods have been found to yield high purity EMMDU.
Applications De Recherche Scientifique
EMMDU has been found to exhibit a range of biological activities, making it a promising compound for further research. Studies have shown that EMMDU exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties. EMMDU has also been found to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(3-ethyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-15-16(11-22(2)21-15)20-17(24)19-12-18(9-14(23)10-18)13-7-5-4-6-8-13/h4-8,11,14,23H,3,9-10,12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZCGENHCWPUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(=O)NCC2(CC(C2)O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide](/img/structure/B7439583.png)
![2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol](/img/structure/B7439593.png)
![3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B7439600.png)

![3-[1-(2,3-Difluoro-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7439616.png)
![3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one](/img/structure/B7439622.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B7439634.png)
![6-methyl-2-(methylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7439648.png)
![3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B7439652.png)
![(3S,4R)-1-[(5-chloro-4-fluoro-2-hydroxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7439662.png)

![2-(6-fluoro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7439670.png)
![3-(4-chloropyrazol-1-yl)-N-[(1R,2R)-2-hydroxy-4-(imidazol-1-ylmethyl)cyclopentyl]propanamide](/img/structure/B7439676.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-2-imidazol-1-yl-5-methylbenzamide](/img/structure/B7439682.png)